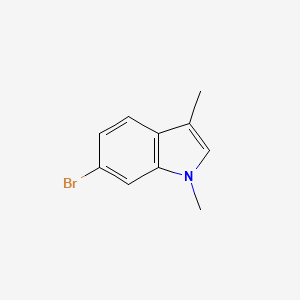

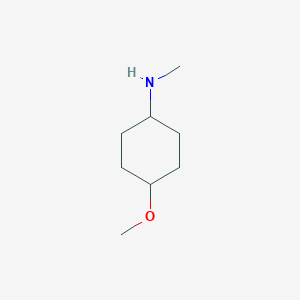

![molecular formula C8H8N2 B3107699 7-Methylpyrazolo[1,5-a]pyridine CAS No. 16205-50-8](/img/structure/B3107699.png)

7-Methylpyrazolo[1,5-a]pyridine

Overview

Description

7-Methylpyrazolo[1,5-a]pyridine is a type of N-heterocyclic compound . It is part of a large family of compounds that have attracted significant attention in medicinal chemistry and material science due to their notable photophysical properties .

Synthesis Analysis

The synthesis of this compound derivatives has been widely studied . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis

The molecular structure of this compound is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Physical and Chemical Properties Analysis

The physical form of this compound is solid . It has a linear formula of C9H8O2N2 . The dipole moment changes in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Scientific Research Applications

Antitrypanosomal Activity

7-Methylpyrazolo[1,5-a]pyridine and its derivatives have been studied for their potential in treating trypanosomiasis. Abdelriheem, Zaki, and Abdelhamid (2017) synthesized a series of pyrazolo[1,5-a]pyrimidines and related compounds, finding that these have antitrypanosomal properties, indicating potential use in treating diseases caused by Trypanosoma parasites (Abdelriheem, Zaki, & Abdelhamid, 2017).

Pharmacological Probe Synthesis

The compound has been used as a basis for synthesizing pharmacologically interesting compounds. Pouli et al. (2002) developed a synthetic route for 7-aminopyrazolo[3,4-c]pyridine, starting from easily accessible precursors, and noted its utility as a probe for preparing compounds with potential pharmacological interest (Pouli et al., 2002).

Acute Ischemic Stroke Treatment

Mukaiyama et al. (2007) synthesized 2-anilinopyrazolo[1,5-a]pyrimidine derivatives, evaluating them as c-Src kinase inhibitors for treating acute ischemic stroke. Their findings suggest that these derivatives can significantly reduce infarct volume in a rat model, showing promise for stroke treatment (Mukaiyama et al., 2007).

Structural Analysis

Studies on the molecular structure of pyrazolo[1,5-a]pyridine derivatives have been conducted. For example, Frizzo et al. (2009) used X-ray diffractometry to determine the structure of certain pyrazolo[1,5-a]pyrimidine derivatives, providing insight into their molecular interactions and packing (Frizzo et al., 2009).

Synthesis of Selective Inhibitors

Manetti et al. (2005) synthesized 4-aminopyrazolo[3,4-b]pyridines and evaluated them for their binding affinity at various adenosine receptors. Some compounds exhibited high affinity and selectivity, indicating potential for therapeutic applications (Manetti et al., 2005).

Fluorescence Properties

Patil, Shelar, and Toche (2011) synthesized pyrazolo[3,4-b]pyridines with different side chains and studied their fluorescent properties. This research highlights the potential use of these compounds in developing new fluorescent materials (Patil, Shelar, & Toche, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

7-Methylpyrazolo[1,5-a]pyridine derivatives have a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Properties

IUPAC Name |

7-methylpyrazolo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7-3-2-4-8-5-6-9-10(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDGTWAATSJUIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=CC=NN12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303793 | |

| Record name | 7-Methylpyrazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16205-50-8 | |

| Record name | 7-Methylpyrazolo[1,5-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16205-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methylpyrazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[4-(4-Bromophenyl)-6-phenyl-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B3107625.png)

![(4aR,7aR)-octahydrocyclopenta[b][1,4]oxazine](/img/structure/B3107635.png)

![5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3107650.png)

![1-Piperidinepropanoic acid, 4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-, methyl ester, (3R,4R)-](/img/structure/B3107652.png)

![(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B3107671.png)

![Butyl[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B3107674.png)

![4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid](/img/structure/B3107676.png)